3-Amino-n-(2-methylphenyl)benzenesulfonamide
Overview
Description
“3-Amino-n-(2-methylphenyl)benzenesulfonamide” is a chemical compound with the CAS Number: 926270-54-4 . It has a molecular weight of 262.33 . The compound is also known by its IUPAC name, N-(3-amino-2-methylphenyl)benzenesulfonamide .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H14N2O2S/c1-10-12(14)8-5-9-13(10)15-18(16,17)11-6-3-2-4-7-11/h2-9,15H,14H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 262.33 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Photodynamic Therapy Applications :The compound has been utilized in the synthesis and characterization of new zinc phthalocyanine with high singlet oxygen quantum yield substituted with new benzenesulfonamide derivative groups containing Schiff base. These derivatives demonstrate significant potential in photodynamic therapy, particularly for cancer treatment due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Structural Analysis and Conformational Studies :Benzenesulfonamides, including variants of 3-Amino-n-(2-methylphenyl)benzenesulfonamide, have been investigated using rotational spectroscopy to determine their conformations and the influence of different substituents on their structures. These studies provide insights into the geometrical arrangements and bioactive conformations of these molecules (Vigorito et al., 2022).
Antimicrobial and Structural Characterization :Compounds derived from N-(2-aminophenyl)benzenesulfonamide have been characterized for their antimicrobial activity and structurally analyzed using spectroscopic techniques and X-ray diffraction. These studies also include theoretical analyses like Density Functional Theory (DFT) computations, providing insights into molecular geometry and electronic properties (Demircioğlu et al., 2018).
Chemical Decomposition Studies :The photolability of sulfamethoxazole, a derivative of this compound, in acidic aqueous solution has been studied, revealing the formation of various photoproducts. This research is essential in understanding the chemical decomposition pathways of such compounds (Zhou & Moore, 1994).
Synthesis of Potent Inhibitors and Pharmacological Evaluation :The compound has been used in synthesizing various derivatives which act as potent inhibitors in pharmacological studies. These studies include the inhibition of enzymes and the evaluation of compounds for potential medicinal applications, such as in anticancer or antibacterial treatments (Oinuma et al., 1991).
Mechanism of Action
Target of Action
Similar compounds such as m-aminobenzenesulfonamide have been reported to inhibit carbonic anhydrase ix , which plays a crucial role in pH regulation and cell proliferation in cancer cells .
Mode of Action
Based on its structural similarity to other benzenesulfonamides, it may bind to the active site of its target enzyme, inhibiting its function .
Biochemical Pathways
If it indeed targets carbonic anhydrase ix like its analogs, it could affect ph regulation and cell proliferation pathways, particularly in cancer cells .
Result of Action
If it acts similarly to other benzenesulfonamides, it could potentially inhibit the function of its target enzyme, leading to downstream effects such as altered pH regulation and reduced cell proliferation .
Biochemical Analysis
Biochemical Properties
3-Amino-n-(2-methylphenyl)benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain sulfonamide receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over extended periods, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity or function. For instance, the compound may localize to the nucleus, where it can interact with DNA or nuclear proteins to modulate gene expression .
Properties
IUPAC Name |
3-amino-N-(2-methylphenyl)benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-10-5-2-3-8-13(10)15-18(16,17)12-7-4-6-11(14)9-12/h2-9,15H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRNHCFDZCRUDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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